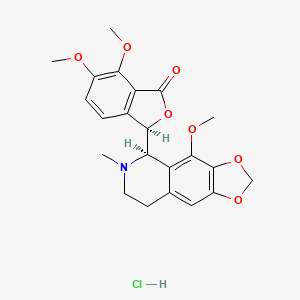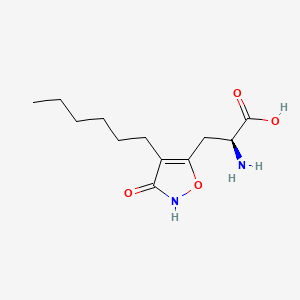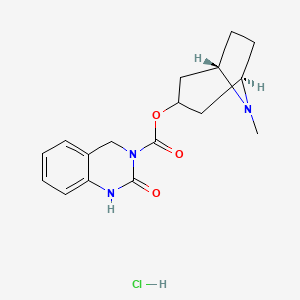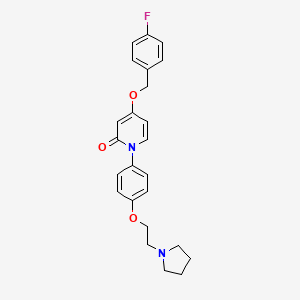
TC-MCH 7c
Übersicht
Beschreibung
TC-MCH 7c is a phenylpyridone derivative . It is an orally available, selective, and brain-penetrable antagonist . It has an IC50 of 5.6 nM for hMCH1R . The Kis of TC-MCH 7c are 3.4 nM and 3.0 nM for human and mouse MCH1R, respectively .
Molecular Structure Analysis
The chemical formula of TC-MCH 7c is C24H25FN2O3 . Its exact mass is 408.18 and its molecular weight is 408.470 .Physical And Chemical Properties Analysis
TC-MCH 7c has a molecular weight of 408.47 . It is a solid substance . The chemical formula of TC-MCH 7c is C24H25FN2O3 .Wissenschaftliche Forschungsanwendungen
Scientific Field
TC-MCH 7c is used in the field of biochemistry and pharmacology, specifically in studies related to melanin-concentrating hormone receptors .
Summary of the Application
TC-MCH 7c is used as an antagonist for the melanin-concentrating hormone receptor 1 (MCH1R). An antagonist is a substance that interferes with or inhibits the physiological action of another .
Methods of Application or Experimental Procedures
In experimental procedures, TC-MCH 7c is applied to cells expressing MCH1R. The IC50 (half maximal inhibitory concentration) value of TC-MCH 7c is 5.6 nM in hMCH1R-expressing CHO cells . This means that TC-MCH 7c is very effective at inhibiting MCH1R.
Results or Outcomes
The use of TC-MCH 7c has been shown to decrease body weight in a mouse model of diet-induced obesity . This suggests that MCH1R could be a potential target for the treatment of obesity.
Scientific Field
TC-MCH 7c is used in the field of biochemistry and pharmacology, specifically in studies related to melanin-concentrating hormone receptors .
Summary of the Application
TC-MCH 7c is used as an antagonist for the melanin-concentrating hormone receptor 1 (MCH1R). An antagonist is a substance that interferes with or inhibits the physiological action of another .
Methods of Application or Experimental Procedures
In experimental procedures, TC-MCH 7c is applied to cells expressing MCH1R. The IC50 (half maximal inhibitory concentration) value of TC-MCH 7c is 5.6 nM in hMCH1R-expressing CHO cells . This means that TC-MCH 7c is very effective at inhibiting MCH1R.
Results or Outcomes
The use of TC-MCH 7c has been shown to decrease body weight in a mouse model of diet-induced obesity . This suggests that MCH1R could be a potential target for the treatment of obesity.
- Scientific Field : Biochemistry and Pharmacology .
- Summary of the Application : TC-MCH 7c is a phenylpyridone derivative and a potent antagonist of the melanin-concentrating hormone receptor 1 (MCH1R). It is orally available, selective, and can penetrate the blood-brain barrier .
- Methods of Application or Experimental Procedures : In vitro, TC-MCH 7c has an IC50 of 9.7 μM for MCH1R in [Ca2+]i mobilization . It also has IC50s of 23 nM and 9.0 μM for FLIPR and hERG, respectively .
- Results or Outcomes : In vivo, TC-MCH 7c exhibits excellent body weight reduction in a dose-dependent manner in diet-induced obesity (DIO) mice model . When administered orally at a dose of 3-30 mg/kg, it has plasma concentrations of 5.1, 1.8, and 0.7 μM at 2, 15, and 24 hours, respectively .
Safety And Hazards
When handling TC-MCH 7c, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including safety goggles with side-shields, protective gloves, and impervious clothing, is recommended . Ensure adequate ventilation and provide accessible safety shower and eye wash station .
Eigenschaften
IUPAC Name |
4-[(4-fluorophenyl)methoxy]-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O3/c25-20-5-3-19(4-6-20)18-30-23-11-14-27(24(28)17-23)21-7-9-22(10-8-21)29-16-15-26-12-1-2-13-26/h3-11,14,17H,1-2,12-13,15-16,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCFKYJMXNMYNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)N3C=CC(=CC3=O)OCC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
TC-MCH 7c | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



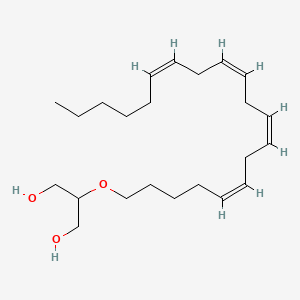
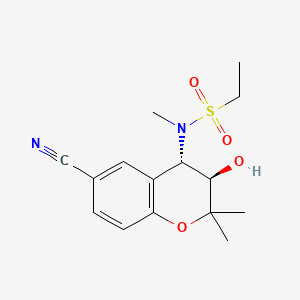
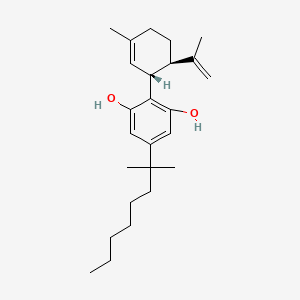
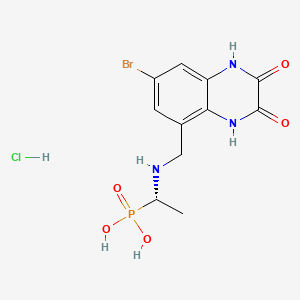
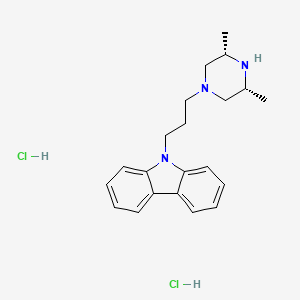
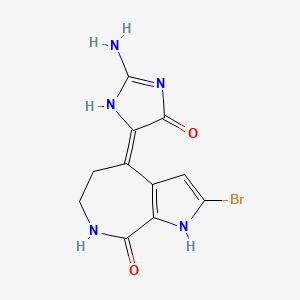
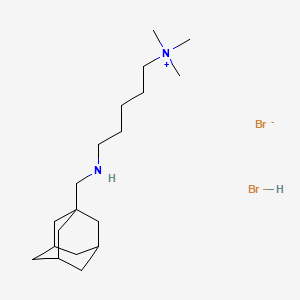
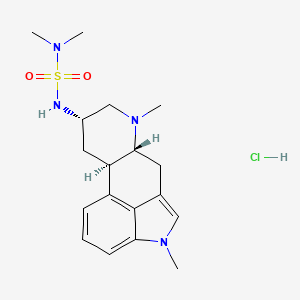
![sodium;9-[(4aR,6R,7R,7aR)-7-methoxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-(4-chlorophenyl)sulfanylpurin-6-amine;hydrate](/img/structure/B1662292.png)
![4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B1662293.png)
![Ethyl 17-methoxy-6-methyl-12-oxa-1,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),5,9,14(19),15,17-heptaene-5-carboxylate](/img/structure/B1662294.png)
